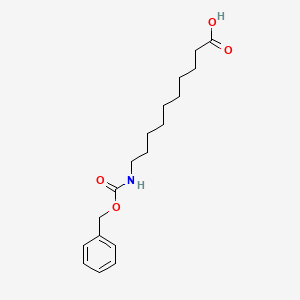

10-(Cbz-amino)decanoic acid

Description

10-(Cbz-amino)decanoic acid is a synthetic derivative of decanoic acid (C10H20O2), a saturated medium-chain fatty acid. The compound features a carbobenzyloxy (Cbz) group attached to an amino moiety at the 10th carbon position of the decanoic acid backbone. The Cbz group serves as a protective group for the amine during organic synthesis, enhancing stability and enabling controlled deprotection for downstream applications.

Properties

IUPAC Name |

10-(phenylmethoxycarbonylamino)decanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4/c20-17(21)13-9-4-2-1-3-5-10-14-19-18(22)23-15-16-11-7-6-8-12-16/h6-8,11-12H,1-5,9-10,13-15H2,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZYWRAMTIKTLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

1.1. Synthesis of Peptidomimetics

10-(Cbz-amino)decanoic acid serves as a critical building block in the synthesis of peptidomimetics. These compounds mimic natural peptides and are designed to enhance stability and bioactivity. For instance, researchers have utilized this compound to create novel peptidomimetics that target specific protein interactions, such as those involving sodium channels (Na v 1.6) and fibroblast growth factor 14 (FGF14). In a study, the compound was incorporated into a tetrapeptide scaffold, leading to compounds with improved pharmacological profiles and selectivity .

Table 1: Pharmacological Evaluation of Peptidomimetics

| Compound | Structure | cLogP | RLVs (%) |

|---|---|---|---|

| 11 | Cbz | 2.55 | 112.3 ± 6.1 |

| 12 | -H | 0.50 | 114.1 ± 3.2 |

| 21a | Adamantanecarbonyl | 3.65 | 4.7 ± 0.2 |

1.2. Neurotherapeutics Development

The compound has been investigated for its potential in developing neurotherapeutics aimed at modulating protein-channel interactions relevant to neurological disorders. The incorporation of Cbz-protected amino acids into drug candidates has shown promise in enhancing their efficacy and reducing side effects .

Bioconjugation Applications

2.1. Conjugation Strategies

This compound is employed in bioconjugation strategies due to its ability to react with various biomolecules while maintaining stability under physiological conditions. Its use as a linker in the synthesis of antibody-drug conjugates (ADCs) has been explored, where it facilitates the targeted delivery of cytotoxic agents to cancer cells .

Case Study: ADC Development

A recent study demonstrated the effectiveness of using Cbz-protected amino acids in constructing ADCs that selectively bind to tumor markers, significantly improving therapeutic indices compared to conventional chemotherapeutics .

Material Science Applications

3.1. Polymer Synthesis

In material science, this compound has been utilized in the synthesis of biodegradable polymers and hydrogels for biomedical applications, such as drug delivery systems and tissue engineering scaffolds. The incorporation of this compound into polymer backbones enhances mechanical properties while providing functional groups for further modifications .

Table 2: Properties of Polymers Synthesized with Cbz-Amino Acid

| Polymer Type | Mechanical Strength (MPa) | Degradation Rate (days) |

|---|---|---|

| Hydrogel | 5.4 | 14 |

| Biodegradable Polymer | 8.9 | 30 |

Mechanism of Action

The mechanism by which 10-(Cbz-amino)decanoic acid exerts its effects depends on its specific application

Molecular Targets and Pathways:

Enzymes: The free amine can act as a substrate or inhibitor for various enzymes involved in metabolic pathways.

Receptors: The compound may interact with specific receptors in biological systems, influencing cellular signaling and responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and pharmacological differences between 10-(Cbz-amino)decanoic acid and related decanoic acid derivatives:

Table 1: Comparative Analysis of Decanoic Acid Derivatives

Key Comparisons

10-Hydroxydecanoic acid introduces polarity via the hydroxyl group, reducing membrane permeability but enhancing interactions with polar targets like ion channels . this compound combines the hydrophobic C10 chain with the aromatic Cbz group, likely increasing lipophilicity and prolonging half-life in vivo .

Biological Activity Decanoic acid inhibits HGF/c-Met signaling in cancer cells (IC50 ~50 µM) and exhibits ketogenic effects via AMPA receptor modulation . 10-Hydroxydecanoic acid is less potent in blocking Kv2 potassium channels (IC50 = 30 µM vs. 0.6 µM for decanoic acid) . 10-(Propoxy)decanoic acid shows selective toxicity against African trypanosomes, likely due to chain-length specificity in fatty acid uptake . this compound is hypothesized to act as a prodrug, with the Cbz group enabling controlled release of active amines in target tissues .

Synthetic Utility Amino-substituted derivatives like 10-((4-hydroxyphenyl)amino)decanoic acid are synthesized via reductive amination and catalytic deprotection, suggesting analogous routes for Cbz-protected analogs . The Cbz group in this compound can be cleaved via hydrogenolysis, facilitating its use in peptide coupling or drug conjugation .

Toxicity and Tolerance Decanoic acid inhibits E. coli growth at low millimolar concentrations, indicating membrane-disruptive effects . Cbz protection may mitigate toxicity by reducing direct interactions with microbial membranes, as seen in antitrypanosomal analogs .

Biological Activity

10-(Cbz-amino)decanoic acid, a derivative of decanoic acid, has garnered interest due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a carbobenzyloxy (Cbz) protecting group on the amino functional group, which influences its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound can be synthesized through standard peptide coupling methods, where decanoic acid is reacted with a Cbz-protected amino group. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : Studies have shown that derivatives of decanoic acid can inhibit enzymes such as furin and proprotein convertases, which are involved in the processing of viral proteins and other substrates. For example, a related compound demonstrated a Ki value of 0.81 nM against furin, indicating potent inhibitory activity .

- Antimicrobial Activity : Compounds similar to this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial membranes due to their amphiphilic nature .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Case Studies

- Antiviral Activity : In a study examining the antiviral properties of decanoic acid derivatives, this compound was shown to reduce the propagation of influenza A virus in MDCK cells by inhibiting hemagglutinin cleavage . This suggests potential applications in antiviral therapies.

- Antimicrobial Efficacy : A recent investigation into cyclic lipopeptides (CLPs), which include derivatives of decanoic acid, revealed their effectiveness against multidrug-resistant pathogens. The study highlighted how structural modifications could enhance their antimicrobial potency .

- Mechanistic Insights : Research into the mechanisms by which cationic antimicrobial peptides (CAMPs) interact with bacterial membranes provides insights into how compounds like this compound may function through electrostatic interactions and membrane disruption .

Preparation Methods

Reaction Mechanism and Conditions

The process involves nucleophilic substitution, where the halogen atom (e.g., bromine) in 10-bromodecanoic acid is replaced by an amine group. Key steps include:

-

Halogenation : 10-Bromodecanoic acid is prepared via oxidation of undecylenyl bromide or hydrobromination of 10-oxydecanoic acid.

-

Amination : The halogenated compound reacts with concentrated aqueous ammonia (25–27%) at 10–15°C for 6–10 days. Lower temperatures favor higher yields by minimizing side reactions such as the formation of amino-didecanoic acid.

Representative Protocol (Example 1 from Patent US2674607A):

| Parameter | Value |

|---|---|

| Starting material | 10-Bromodecanoic acid (770 g) |

| Ammonia concentration | 25% aqueous solution |

| Reaction temperature | 15°C |

| Reaction time | 6 days |

| Workup | Acidification to pH 5.4, filtration, crystallization at pH 6–6.3 |

| Yield | 77% (440 g) |

Optimization Challenges

-

Temperature Control : Yields drop significantly above 15°C due to competing dimerization.

-

Side Products : Amino-didecanoic acid (NH[(CH₂)₉COOH]₂) forms if pH exceeds 6.3 during crystallization.

Cbz Protection of 10-Amino Decanoic Acid

The amine group of 10-amino decanoic acid is protected using benzyl chloroformate (Cbz-Cl) under basic conditions, a standard method in peptide chemistry.

Reaction Protocol

Adapted from glycine Cbz-protection methodologies, the process involves:

-

Deprotonation : 10-Amino decanoic acid is dissolved in 2 M NaOH to generate the glycinate anion, freeing the amine for reaction.

-

Cbz-Cl Addition : Benzyl chloroformate (1.2 equivalents) is added dropwise at 0°C alongside 4 M NaOH to neutralize HCl byproduct.

-

Workup : The mixture is extracted with ether, acidified to pH 1, and crystallized to isolate the product.

Critical Parameters:

| Parameter | Value |

|---|---|

| Stoichiometry (Cbz-Cl) | 1.2 equivalents |

| Temperature | 0°C during addition |

| Base | 4 M NaOH (prevents HCl buildup) |

| Yield | ~70–80% (estimated) |

Common Pitfalls

-

Simultaneous Base Addition : Adding NaOH and Cbz-Cl concurrently risks hydrolyzing the chloroformate to benzyl alcohol, reducing yields.

-

pH Management : Acidification below pH 2 risks decomposing the Cbz group, while pH >6.3 leads to sodium salt formation, complicating isolation.

Alternative Synthetic Pathways

While the halogenation-amination route dominates industrial production, emerging methods include:

Enzymatic Amination

Recent studies explore lipase-catalyzed amination of decanoic acid derivatives, though yields (<50%) and scalability remain inferior to chemical methods.

Solid-Phase Synthesis

Automated peptide synthesizers enable direct incorporation of Cbz-protected decanoic acid spacers, bypassing intermediate isolation.

Analytical Characterization

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₇NO₄ |

| Molecular Weight | 321.4 g/mol |

| Melting Point | 177–183°C |

| Solubility | Insoluble in water; soluble in DMF, THF |

Industrial and Research Applications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 10-(Cbz-amino)decanoic acid, and how can side reactions be minimized?

- Methodology: Utilize phthalimide ester intermediates to protect the amino group during synthesis. For example, 10-((2-methoxyethoxy)methoxy)decanoic phthalimide ester synthesis involves coupling reactions with carbonyldiimidazole (CDI) in acetonitrile, followed by deprotection with trifluoroacetic acid (TFA) . Purification via column chromatography (e.g., silica gel) achieves >90% yield. Protecting groups like MEM (methoxyethoxymethyl) prevent unwanted nucleophilic attacks during elongation .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodology: Employ ¹H/¹³C NMR to confirm regiochemistry (e.g., δ 2.19 ppm for α-protons near the carboxyl group) and HRMS for exact mass verification (e.g., calculated [M+H]⁺ 277.201, observed 277.2002) . X-ray crystallography, though not directly reported for this compound, can be inferred from PPARγ-ligand structural studies (e.g., decanoic acid binding in PPARγ’s hydrophobic pocket) .

Q. What biological pathways are modulated by decanoic acid derivatives, and how might the Cbz-amino group alter activity?

- Mechanistic Insight: Decanoic acid activates PPARγ, improving glucose sensitivity without adipogenesis, and inhibits mTORC1, a target in epilepsy and cancer . The Cbz (carbobenzyloxy) group may enhance blood-brain barrier penetration or stabilize the compound against enzymatic degradation, analogous to peptide-protecting strategies .

Advanced Research Questions

Q. How can researchers mitigate toxicity of decanoic acid derivatives in microbial biotransformation systems?

- Experimental Design: Implement substrate-limiting conditions to reduce decanoic acid accumulation, as excess C10 fatty acids inhibit microbial growth . Overexpress efflux pumps (e.g., Tpo1p in S. cerevisiae) to enhance tolerance . Monitor 10-hydroxydecanoic acid levels via LC-MS, as its accumulation indicates incomplete β-oxidation .

Q. What strategies resolve contradictions between metabolomic and transcriptomic data in studies of decanoic acid’s effects on cancer metabolism?

- Data Analysis: In NSCLC models, serum decanoic acid levels rose 23-fold, but transcriptomics showed no β-oxidation pathway changes. Use multi-omics integration (e.g., isotope tracing for flux analysis) to reconcile tissue-specific metabolic adaptations .

Q. How can the bioactivity of this compound be enhanced through structural modifications?

- Computational Guidance: Docking studies (e.g., AutoDock Vina) predict interactions with PPARγ’s ligand-binding domain. Modify the Cbz group’s hydrophobicity or introduce halogen atoms to optimize binding energy, as seen in decanoic acid’s van der Waals interactions with Gly78 and Thr81 .

Q. What formulation approaches improve the stability of this compound in in vivo studies?

- Methodology: Encapsulate in medium-chain triglyceride (MCT) emulsions to mimic ketogenic diet delivery systems, which enhance solubility and reduce rapid clearance . Validate stability via accelerated degradation assays (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. Are there synergistic effects when combining this compound with β-oxidation modulators in cancer therapy?

- Experimental Design: Co-administer with carnitine palmitoyltransferase 1 (CPT1) inhibitors (e.g., etomoxir) to amplify intracellular decanoic acid levels. Measure apoptosis via Annexin V/PI staining in colorectal cancer cell lines (e.g., HCT116), where decanoic acid alone reduces viability by 40% .

Methodological Best Practices

- Chromatography : Use DSD (Definitive Screening Design) for optimizing HPLC parameters (e.g., mobile phase pH, gradient slope) to separate decanoic acid derivatives .

- Spectroscopy : Assign ¹³C NMR peaks using DEPT-135 to distinguish CH₂ (δ 29–34 ppm) and COOH (δ 179.8 ppm) groups .

- Docking Validation : Overlay decanoic acid’s crystal structure (RMSD <1.5 Å) with computational models to confirm binding site accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.